molecular formula C72H60P4Pd B116648 Tetrakis(triphenylphosphine)palladium(0) CAS No. 14221-01-3

Tetrakis(triphenylphosphine)palladium(0)

Cat. No. B116648
CAS RN: 14221-01-3
M. Wt: 1155.6 g/mol
InChI Key: NFHFRUOZVGFOOS-UHFFFAOYSA-N
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Description

Tetrakis(triphenylphosphine)palladium(0) is a commonly used palladium(0) complex in chemical synthesis . It plays a vital role as a catalyst in various organic reactions, especially C-C, C-N, C-O, and C-heteroatom cross-coupling reactions .


Synthesis Analysis

Tetrakis(triphenylphosphine)palladium(0) was first prepared by Lamberto Malatesta et al. in the 1950s by reduction of sodium chloropalladate with hydrazine in the presence of the phosphine . It can be prepared in two steps from Pd(II) precursors .


Molecular Structure Analysis

The four phosphorus atoms are at the corners of a tetrahedron surrounding the palladium(0) center . This structure is typical for four-coordinate 18 e− complexes .


Chemical Reactions Analysis

Tetrakis(triphenylphosphine)palladium(0) can be used to catalyze the formation of carbon-carbon bonds, the reduction of functional groups, the formation of carbon-metal bonds, and the deprotection of allyloxycarbonyl groups .


Physical And Chemical Properties Analysis

Tetrakis(triphenylphosphine)palladium(0) is a bright yellow crystalline solid that becomes brown upon decomposition in air . It has a molar mass of 1155.59 g/mol . It is insoluble in water .

Scientific Research Applications

  • Catalysis in Organic Synthesis :

    • Pd(PPh3)4 acts as a catalyst in the regioselective cyanothiolation of alkynes, allowing for the simultaneous introduction of thio and cyano groups to alkynes (I. Kamiya et al., 2006).
    • It is also used in the selective bisthiolation of terminal allenes with diphenyl disulfide to afford allyl sulfides (S. Kodama et al., 2007).
    • The compound catalyzes the cis-addition of hexaalkylditins to acetylene and 1-alkynes (T. Mitchell et al., 1986).
  • Material Synthesis and Modification :

    • Pd(PPh3)4-catalyzed cross-coupling of arylboronic acids with aryl halides is used in the preparation of lateral fluoro-substituted compounds, which have varied melting points and mesophase types (G. W. Gray et al., 1991).
    • It facilitates the selective dechlorination of 2,3-dichloronitrobenzene into 3-chloronitrobenzene and its further transformation into 3-chloroaniline (A. Angeloff et al., 2001).
  • Organic Compound Synthesis :

    • The compound is effective in dehydrogenative double silylation of bis- and tris(dichlorosilyl)methanes with acetylenes (Son N. T. Phan et al., 2004).
    • Pd(PPh3)4 is also used in the synthesis of C-glycopyranosyl compounds, showing regio- and stereo-selectivity in alkylation reactions (L. Dunkerton et al., 1987).
  • Applications in Organic Chemistry Reactions :

    • It catalyzes nucleophilic substitution of aryl halides by thiolate anions, useful for preparing diaryl and aryl alkyl sulfides (T. Migita et al., 1980).
    • The compound is involved in the cross-coupling reaction between enol phosphates and organoaluminium compounds (K. Takai et al., 1984).

Safety And Hazards

Tetrakis(triphenylphosphine)palladium(0) may form combustible dust concentrations in air . It is harmful if swallowed . It may cause skin irritation and sensitization .

Future Directions

As a catalyst in various organic reactions, Tetrakis(triphenylphosphine)palladium(0) has a significant role in chemical synthesis . Its future directions are likely to involve further exploration of its catalytic properties and potential applications in new organic reactions.

properties

IUPAC Name

palladium;triphenylphosphane
Source PubChem
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InChI

InChI=1S/4C18H15P.Pd/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHFRUOZVGFOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H60P4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065732
Record name Palladium, tetrakis(triphenylphosphine)-, (T-4)-
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Molecular Weight

1155.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals; [Sigma-Aldrich MSDS]
Record name Tetrakis(triphenylphosphine)palladium
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Product Name

Tetrakis(triphenylphosphine)palladium

CAS RN

14221-01-3
Record name Tetrakis(triphenylphosphine)palladium
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Record name Tetrakis(triphenylphosphine)palladium
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Record name Palladium, tetrakis(triphenylphosphine)-, (T-4)-
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Record name Palladium, tetrakis(triphenylphosphine)-, (T-4)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,600
Citations
P Fitton, EA Rick - Journal of Organometallic Chemistry, 1971 - Elsevier
The order of reactivity of halobenzenes towards oxidative addition to Pd(PPh 3 ) 4 has been found to be PhI $ ̆ PhBr $ ̆ PhCI. Iodobenzene will react with Pd(PPh 3 ) 4 in benzene at …
Number of citations: 609 www.sciencedirect.com
I Kamiya, J Kawakami, S Yano, A Nomoto… - …, 2006 - ACS Publications
Tetrakis(triphenylphosphine)palladium(0) catalyzes the highly regioselective addition of phenyl thiocyanate (PhSCN) to terminal alkynes, which attains the simultaneous introduction of …
Number of citations: 121 pubs.acs.org
S Akabori, T Kumagai, T Shirahige, S Sato… - …, 1987 - ACS Publications
The reaction of,-metallocenedichalcogenol, M (t)-C5H4XH) 2 (M= Fe or Ru, X= S or Se), with tetrakis (triphenylphosphine) platinum (0) at room temperature gave the mono (phosphine) …
Number of citations: 108 pubs.acs.org
P Fitton, JE McKeon - Chemical Communications (London), 1968 - pubs.rsc.org
The reaction of Pd (PPh,), with vinyl chloride at room temperature gave a new complex of palladium (O),[Pd (PPh,) z] s, possibly by way of a labile r-complex with vinyl chloride. A n-…
Number of citations: 61 pubs.rsc.org
L Liu, B Yang, H Zhang, S Tang, Z Xie… - The Journal of …, 2008 - ACS Publications
The stability of fluorene-based compounds and polymers, especially at the bridged C-9 position under photoirradiation and thermal treatment, has widely claimed attention. The …
Number of citations: 20 pubs.acs.org
GV Ramaotsoa, I Strydom, JL Panayides… - Reaction Chemistry & …, 2019 - pubs.rsc.org
An immobilized triphenylphosphine scaffold was prepared by precipitation polymerization and functionalized to afford a cost-effective source of solid-supported tetrakis(…
Number of citations: 12 pubs.rsc.org
PK Wong, KSY Lau, JK Stille - Journal of the American Chemical …, 1974 - ACS Publications
(13) EG Miller, DR Rayner,. T. Thomas, and K. Mislow, J. Amer. Chem. Soc., 90, 4861 (1968).(14) A calculatedoptical purity of 99= fc 6% can be assigned to (S)-(+)-5 if the reactionof …
Number of citations: 72 pubs.acs.org
T Nagasaki, K Sakai, M Segawa… - Journal of Labelled …, 2001 - Wiley Online Library
A simple, mild and versatile new tritium ( 3 H) labelling method on a micro scale using sodium borotritide (NaB 3 H 4 ) and a transition–metal complex catalyst is described. H‐labelled …
AB Cowell - 1979 - search.proquest.com
STEREOCHEMISTRY OF THE OXIDATIVE ADDITION OF BENZYL HALIDES TO TETRAKIS(TRIPHENYLPHOSPHINE)NICKEL(0) AND THE PALLADIUM(0) CATALYZED SYNTHESIS …
Number of citations: 2 search.proquest.com
KA Agrios, M Srebnik - The Journal of Organic Chemistry, 1993 - ACS Publications
The attempted reduction of-bromo-p-toluonitrile and 4-nitrobenzyl bromide under our standard conditions gave us an early mechanistic insight into this new type of reduction. Initially, …
Number of citations: 23 pubs.acs.org

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